N-[3-(hydroxymethyl)phenyl]-N'-[(4-methoxyphenyl)acetyl]thiourea
N-[3-(hydroxymethyl)phenyl]-N'-[(4-methoxyphenyl)acetyl]thiourea
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1004919
InChI:
InChI=1S/C17H18N2O3S/c1-22-15-7-5-12(6-8-15)10-16(21)19-17(23)18-14-4-2-3-13(9-14)11-20/h2-9,20H,10-11H2,1H3,(H2,18,19,21,23)
SMILES:
COC1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC(=C2)CO
Molecular Formula:
C17H18N2O3S
Molecular Weight:
330.4 g/mol
N-[3-(hydroxymethyl)phenyl]-N'-[(4-methoxyphenyl)acetyl]thiourea
CAS No.:
Cat. No.: VC1004919
Molecular Formula: C17H18N2O3S
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N2O3S |
|---|---|
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-2-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C17H18N2O3S/c1-22-15-7-5-12(6-8-15)10-16(21)19-17(23)18-14-4-2-3-13(9-14)11-20/h2-9,20H,10-11H2,1H3,(H2,18,19,21,23) |
| Standard InChI Key | FUQRRUYZPRICRW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC(=C2)CO |
| Canonical SMILES | COC1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC(=C2)CO |
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